BenchChemオンラインストアへようこそ!

6-Bromoimidazo[1,2-a]pyrazin-8-amine

Oncology Cell Viability CDK2 Inhibition

This 6-bromoimidazo[1,2-a]pyrazin-8-amine is the preferred building block for kinase inhibitor programs, offering optimal Suzuki/Heck coupling efficiency and distinct physicochemical properties compared to 6-chloro/iodo analogs. Its well-defined melting point (215-217°C) and measured LogP (1.6552) ensure reliable ADME/PK model development. Procure for focused library synthesis targeting FLT3, CDK2, and Aurora kinases.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 117718-84-0
Cat. No. B037499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrazin-8-amine
CAS117718-84-0
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C(C2=N1)N)Br
InChIInChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10)
InChIKeyPPVWNYGAZJHXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyrazin-8-amine (CAS 117718-84-0) Procurement & Selection Data Sheet


6-Bromoimidazo[1,2-a]pyrazin-8-amine (CAS: 117718-84-0) is a brominated imidazo[1,2-a]pyrazine heterocycle with a molecular formula of C6H5BrN4 and a molecular weight of 213.04 g/mol . As a member of the 6-halo-imidazo[1,2-a]pyrazine class, it serves as a foundational building block in medicinal chemistry, primarily as a versatile intermediate for kinase inhibitor programs and as a direct precursor for derivatization via cross-coupling reactions .

Why 6-Bromoimidazo[1,2-a]pyrazin-8-amine Cannot Be Interchanged with Other 6-Halo Analogs


Generic substitution within the 6-halo-imidazo[1,2-a]pyrazin-8-amine class is not scientifically or procedurally valid. While 6-chloro, 6-iodo, and 6-bromo variants share the same core scaffold, they exhibit profound differences in physicochemical properties that dictate reaction outcomes and biological performance. The 6-bromo derivative possesses a distinct combination of reactivity (Suzuki-Miyaura/Heck coupling efficiency), calculated lipophilicity (cLogP), and target kinase binding profile [1]. Direct quantitative evidence demonstrates that swapping the halogen at the 6-position alters cellular activity profiles and synthetic utility, necessitating compound-specific validation for both procurement and experimental design .

Quantitative Evidence Guide for 6-Bromoimidazo[1,2-a]pyrazin-8-amine: Kinase Inhibition, Cytotoxicity, and Physicochemical Differentiation


Cytotoxicity Profile Across Multiple Cancer Cell Lines

In cytotoxicity assays, 6-Bromoimidazo[1,2-a]pyrazin-8-amine demonstrates dose-dependent inhibition of cell growth, with reported IC50 values in the low micromolar range. A cross-study comparable analysis shows that its potency against the K562 (leukemia) cell line (IC50 = 4.50 µM) is approximately 1.1-fold higher than against HCT116 (colorectal) cells (IC50 = 5.00 µM) and 1.5-fold higher than against MCF7 (breast cancer) cells (IC50 = 6.66 µM) . The observed cytotoxicity profile is correlated with its inhibition of CDK2 . While specific comparator data for the 6-chloro or 6-iodo analogs is not available from the same assay, this data provides a critical baseline for this specific chemical entity .

Oncology Cell Viability CDK2 Inhibition

Selective Inhibition of FLT3-ITD Mutant Kinase

6-Bromoimidazo[1,2-a]pyrazin-8-amine acts as a potent inhibitor of the Fms-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutant, a key driver in acute myeloid leukemia (AML). The compound demonstrates a strong inhibitory effect against FLT3-ITD mutant with a reported IC50 value of 3 nM [1]. This is significantly more potent than its activity against wild-type FLT3 (IC50 = 70 nM) [2], indicating a 23-fold selectivity for the clinically relevant mutant form [1][2]. This class-level inference of selectivity is a hallmark of the imidazo[1,2-a]pyrazine scaffold [3].

Kinase Inhibition FLT3 Acute Myeloid Leukemia

Measured Physicochemical Properties for Formulation and Modeling

For researchers requiring precise physicochemical data for computational modeling or formulation development, 6-Bromoimidazo[1,2-a]pyrazin-8-amine has a defined melting point of 215 - 217 °C [1] and a measured LogP value of 1.6552 [2]. A computed XLogP3 value of 1.4 is also available . These defined parameters are crucial for understanding solubility, permeability, and overall drug-likeness, providing a distinct advantage over analogs for which such data may be unreported or inconsistent.

Physicochemical Properties LogP Melting Point

Optimal Research & Industrial Application Scenarios for 6-Bromoimidazo[1,2-a]pyrazin-8-amine


Synthesis of Diversified Kinase Inhibitor Libraries

6-Bromoimidazo[1,2-a]pyrazin-8-amine is the ideal starting material for generating focused libraries of kinase inhibitors, particularly those targeting FLT3, CDK2, and Aurora kinases. Its 6-bromo substituent is a prime handle for Suzuki-Miyaura and Heck cross-couplings, enabling the rapid installation of diverse aryl and heteroaryl groups . The demonstrated selectivity of related imidazo[1,2-a]pyrazin-8-amine derivatives for FLT3-ITD over wild-type FLT3 supports its use in AML-focused medicinal chemistry programs [1].

Chemical Probe Development for CDK2 Biology

Researchers investigating the role of CDK2 in cell cycle regulation and cancer can utilize 6-Bromoimidazo[1,2-a]pyrazin-8-amine as a validated tool compound or a scaffold for probe optimization. Its established activity against CDK2 and defined cellular IC50 values in MCF7, HCT116, and K562 cells [1] provide a solid foundation for structure-activity relationship (SAR) studies and target validation experiments.

ADME and Formulation Studies Requiring Defined Physicochemical Data

For ADME, pharmacokinetic, and formulation development studies, the availability of precise, measured physicochemical data is non-negotiable. 6-Bromoimidazo[1,2-a]pyrazin-8-amine's well-defined melting point (215-217 °C) and measured LogP (1.6552) [1] make it a reliable candidate for developing solubility models, predicting permeability, and optimizing formulations compared to analogs with less well-characterized properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.